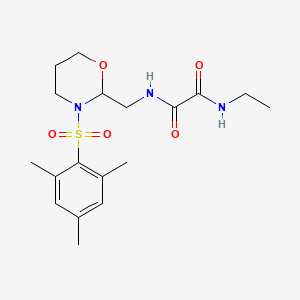

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

説明

特性

IUPAC Name |

N-ethyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-5-19-17(22)18(23)20-11-15-21(7-6-8-26-15)27(24,25)16-13(3)9-12(2)10-14(16)4/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYGXCIKHQHZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions, often using mesitylsulfonyl chloride as the sulfonylating agent.

Formation of the Oxalamide Group: The final step involves the formation of the oxalamide group through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the mesitylsulfonyl group.

Reduction: Reduction reactions can target the oxalamide group, leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazinan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

科学的研究の応用

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The mesitylsulfonyl group plays a crucial role in its binding affinity and specificity, while the oxazinan ring contributes to its overall stability and reactivity.

類似化合物との比較

Substituent Variations on the Sulfonyl Group

Key Comparison:

Findings:

Brominated Oxalamide Derivatives

Findings:

Oxalamides in Polymer Chemistry

| Polymer Type | Oxalamide Groups in Hard Segment | Flow Temperature (°C) | Mechanical Properties |

|---|---|---|---|

| PTHF-OXA26 (two oxalamides) | 2 | 190–200 | Balanced processability, elasticity |

| Copolymer (three oxalamides) | 3 | 220 | High rigidity, challenging melt processing |

Findings:

- The target compound’s oxalamide core could theoretically enhance hydrogen bonding in polymers, but its mesitylsulfonyl group may disrupt chain alignment, reducing crystallinity compared to simpler oxalamides .

- Increasing oxalamide groups elevates flow temperatures, suggesting that derivatives like the target compound require careful thermal management during processing .

生物活性

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is , with a molecular weight of approximately 426.5 g/mol. The compound features an oxazinan ring and a mesitylsulfonyl group, which contribute to its unique chemical properties and biological activities.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H27N3O5S |

| Molecular Weight | 426.5 g/mol |

| Functional Groups | Amides, sulfonyl groups, oxazinan ring |

| Structural Complexity | Contains multiple functional groups enhancing reactivity |

Biological Activity

While specific biological activity data for N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is limited, related compounds have been studied for various pharmacological properties. Compounds containing oxazinan rings are often investigated for their potential in drug development due to their ability to interact with biological targets.

Potential Pharmacological Properties

Research indicates that similar compounds may exhibit:

- Antimicrobial Activity : Compounds with oxazinan structures have shown effectiveness against various microbial strains.

- Anticancer Properties : Some derivatives have been explored for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain oxazinan derivatives are being studied for their potential to modulate inflammatory pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that oxazinan derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group was crucial in enhancing this activity.

- Anticancer Research : In vitro studies indicated that similar compounds could induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors that are critical for cancer cell survival.

- Inflammation Modulation : Research has shown that oxazinan compounds can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in inflammatory diseases.

Synthesis of N1-Ethyl-N2-((3-(Mesitylsulfonyl)-1,3-Oxazinan-2-Yl)Methyl)Oxalamide

The synthesis typically involves several key steps:

- Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Mesitylsulfonyl Group : Sulfonylation reactions are used to incorporate the mesitylsulfonyl moiety.

- Formation of the Oxalamide Linkage : This final step involves condensation reactions between amines and oxalyl chloride.

Applications and Future Directions

N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has potential applications in:

- Drug Development : Its unique structure may lead to the discovery of new therapeutic agents.

- Material Science : The compound's chemical properties could be leveraged in developing novel materials.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide to improve yield and purity?

- Methodology :

- Coupling Strategies : Use carbodiimide-mediated coupling (e.g., DCC or EDC) with HATU activation for amide bond formation, as these methods achieve higher yields (85-90%) compared to traditional approaches .

- Stepwise Functionalization : Prioritize introducing the mesitylsulfonyl group onto the oxazinan ring before oxalamide coupling to reduce steric hindrance .

- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization in chloroform or DCM to isolate high-purity product (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify ethyl group integration (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.6 ppm for CH2), mesitylsulfonyl aromatic protons (δ ~6.8–7.2 ppm), and oxazinan-methyl connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~480–500 g/mol based on analogs) .

- X-ray Crystallography : Resolve the oxazinan ring’s conformation and sulfonyl group orientation if single crystals are obtainable .

Advanced Research Questions

Q. How does the mesitylsulfonyl group influence the compound’s reactivity and stability under physiological conditions?

- Methodology :

- Hydrolysis Studies : Compare hydrolysis rates (k, h⁻¹) of mesitylsulfonyl vs. phenylsulfonyl analogs in PBS (pH 7.4) at 37°C. Use HPLC to quantify degradation products .

- Electrophilic Stability : Test resistance to nucleophilic attack (e.g., with glutathione) via LC-MS to assess metabolic susceptibility .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under inert conditions to guide storage protocols .

Q. What strategies can resolve contradictions in reported bioactivity data for oxalamide derivatives?

- Methodology :

- Dose-Response Reproducibility : Conduct parallel assays (e.g., enzyme inhibition, cytotoxicity) across multiple labs using standardized compound batches .

- Structural Confirmation : Verify that conflicting studies used identical stereoisomers; chiral HPLC can separate enantiomers if asymmetric synthesis is unoptimized .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare bioactivity datasets from analogs like N1-(2-chlorophenyl)-N2-(3-furyl)oxalamide (IC50 variability ±15%) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict interactions between the mesitylsulfonyl group and hydrophobic pockets in target proteins (e.g., PARP1 or kinase domains) .

- MD Simulations : Assess oxazinan ring flexibility in aqueous vs. lipid bilayer environments to optimize membrane permeability .

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. cyclopropyl groups) on bioactivity using datasets from analogs like N1-cyclopentyl-N2-tetrahydroquinolinyl oxalamide .

Key Research Gaps

- Enantioselective Synthesis : No reported methods for asymmetric synthesis of the oxazinan-methyl moiety; chiral auxiliaries or organocatalysts (e.g., L-proline) could be explored .

- In Vivo Metabolism : Limited data on hepatic CYP450 interactions; isotope-labeled compound tracking in murine models is needed .

- Polypharmacology : Unclear if mesitylsulfonyl groups confer off-target effects (e.g., kinase promiscuity); kinome-wide profiling is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。